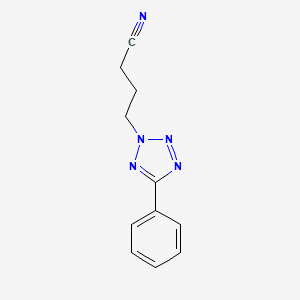
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTB is a tetrazole-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile is not well understood. However, studies have suggested that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile may exert its biological activity through the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can reduce tumor growth and improve cognitive function in animal models.
实验室实验的优点和局限性
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile also has some limitations, including its low solubility in water and its potential to form aggregates in solution.
未来方向
There are several future directions for the study of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile. One direction is to further investigate the mechanism of action of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile and its potential targets in different biological systems. Another direction is to explore the potential applications of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile in the synthesis of new materials and in analytical chemistry. Additionally, more studies are needed to determine the optimal conditions for the synthesis of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile and its derivatives.
合成方法
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can be synthesized using different methods, including a one-pot synthesis method, a microwave-assisted synthesis method, and a solvent-free synthesis method. The one-pot synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a catalyst and a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile under solvent-free conditions.
科学研究应用
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in the synthesis of new materials, such as metal-organic frameworks. In analytical chemistry, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in the detection of metal ions.
属性
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-8-4-5-9-16-14-11(13-15-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBMOIYOYKKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

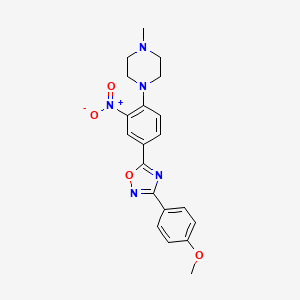
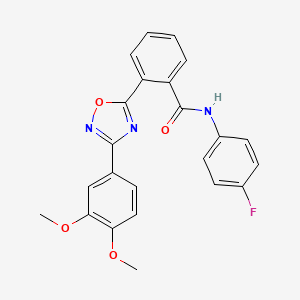
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
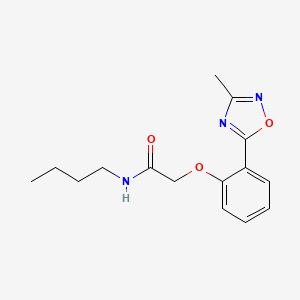
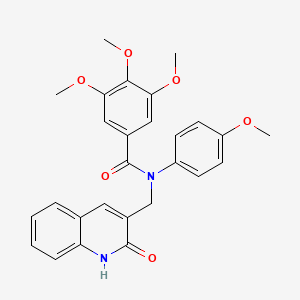

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
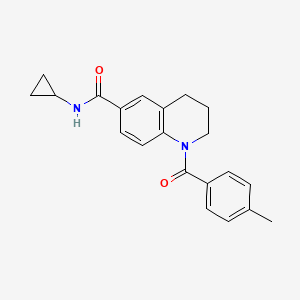
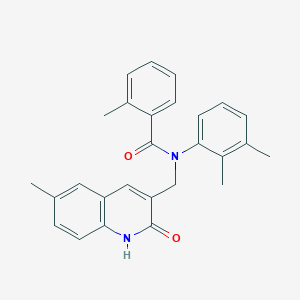

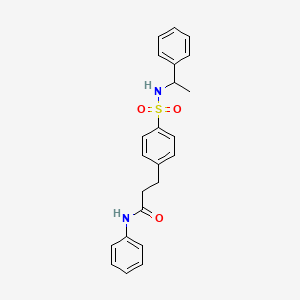
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)